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Compound of Interest

Compound Name: Aureonitol

Cat. No.: B1264973 Get Quote

An In-depth Technical Guide to Aureonitol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aureonitol, a tetrahydrofuran

derivative with significant antiviral properties. It covers its chemical structure, physicochemical

properties, biological activity, and detailed experimental protocols relevant to its study.

Chemical Structure and Properties
Aureonitol is a natural product isolated from fungi of the Chaetomium genus, such as

Chaetomium coarctatum and Chaetomium globosum[1][2]. Its structure was confirmed through

total synthesis, which also established its absolute stereochemistry as (2S,3R,4S)[3][4]. The

molecule features a central tetrahydrofuran ring with two unsaturated side chains.

Figure 1: 2D representation of Aureonitol's chemical structure.

Physicochemical Properties
The key physicochemical properties of Aureonitol are summarized in the table below. This

data is compiled from comprehensive chemical databases and literature.[2]
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Property Value Reference

IUPAC Name

(2S,3R,4S)-2-[(1E)-buta-1,3-

dienyl]-4-[(1E,3E)-penta-1,3-

dienyl]oxolan-3-ol

CAS Number 71774-51-1

Molecular Formula C₁₃H₁₈O₂

Molecular Weight 206.28 g/mol

Canonical SMILES
C/C=C/C=C/[C@H]1CO--

INVALID-LINK--/C=C/C=C

InChI Key
DTLKTHCXEMHTIQ-

DBCNHVMASA-N

XLogP3-AA 2.3

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 2

Rotatable Bond Count 6

Appearance Solid

Solubility Soluble in DMSO, Methanol

Biological Activity and Mechanism of Action
Aureonitol has demonstrated potent antiviral activity, particularly against influenza A and B

viruses. It is significantly more effective against the influenza A(H3N2) subtype. The primary

mechanism of action is the inhibition of viral entry into host cells.

Anti-Influenza Activity
Aureonitol targets the influenza surface glycoprotein hemagglutinin (HA), which is responsible

for binding to sialic acid receptors on the host cell surface. By binding to the sialic acid binding

site of HA, Aureonitol effectively blocks the virus from attaching to and entering host cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1264973?utm_src=pdf-body
https://www.benchchem.com/product/b1264973?utm_src=pdf-body
https://www.benchchem.com/product/b1264973?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This mechanism is distinct from that of neuraminidase inhibitors like oseltamivir, which act on

viral release.

Figure 2: Aureonitol's Mechanism of Influenza Inhibition
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Figure 2: Aureonitol's mechanism of influenza inhibition.

Quantitative Biological Data
The antiviral efficacy and cytotoxicity of Aureonitol have been quantified in several studies.

The tables below summarize these findings.

Table 1: In Vitro Antiviral Activity of Aureonitol
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Virus Strain Cell Line MOI EC₅₀ (nM) CC₅₀ (µM)
Selectivity
Index (SI)**

Influenza

A/Udorn/307/

72 (H3N2)

MDCK 0.01 30 1426 47,533

Influenza

A/Udorn/307/

72 (H3N2)

MDCK 0.05 100 1426 14,260

Clinical

Isolate

(H3N2)

MDCK 0.05 312 1426 4,570

Clinical

Isolate

(H1N1)

MDCK 0.05 417 1426 3,419

Influenza

B/Lee/40
MDCK 0.05 860 1426 1,658

Multiplicity of

Infection

**SI = CC₅₀ /

EC₅₀

Table 2: Hemagglutination Inhibition Activity of Aureonitol

Virus Strain
Minimal Inhibitory Concentration (MIC)
(nM)

Influenza A/Udorn/307/72 (H3N2) 60

Clinical Isolate (H3N2) 120

Clinical Isolate (H1N1) 100

Influenza B/Lee/40 200
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Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize

Aureonitol's antiviral properties, adapted from Sacramento et al., 2015.

Cytotoxicity Assay
The cytotoxicity of Aureonitol is determined using the MTT assay in Madin-Darby Canine

Kidney (MDCK) cells.

Cell Seeding: Plate MDCK cells in 96-well plates at a density of 1x10⁴ cells/well.

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell

adherence.

Compound Addition: Prepare serial dilutions of Aureonitol in cell culture medium. Add the

dilutions to the wells and incubate for 48 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Measurement: Read the absorbance at 570 nm using a microplate reader.

Calculation: The 50% cytotoxic concentration (CC₅₀) is calculated using non-linear

regression analysis of the dose-response curves.

Hemagglutination Inhibition (HAI) Assay
This assay measures the ability of Aureonitol to prevent virus-induced agglutination of red

blood cells (RBCs).
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Figure 3: Experimental Workflow for HAI Assay
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Figure 3: Experimental workflow for the Hemagglutination Inhibition (HAI) Assay.

Compound Dilution: Perform two-fold serial dilutions of Aureonitol in PBS in a V-bottom 96-

well plate.

Virus Addition: Add 4 Hemagglutination Units (HAU) of the influenza virus to each well

containing the compound.

Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the

compound to interact with the virus.
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RBC Addition: Add a 0.5% suspension of guinea pig red blood cells to each well.

Incubation: Gently mix and incubate the plate for 1 hour at room temperature.

Observation: The Minimal Inhibitory Concentration (MIC) is determined as the lowest

concentration of Aureonitol that completely inhibits hemagglutination (observed as a

"button" of RBCs at the bottom of the well).

Molecular Docking Protocol
In silico studies are used to predict the binding interaction between Aureonitol and the

influenza hemagglutinin protein.

Protein and Ligand Preparation:

Obtain the crystal structure of influenza HA (e.g., from the Protein Data Bank, PDB).

Design the 3D structure of Aureonitol using molecular modeling software (e.g., Accelrys

Draw) and optimize its geometry.

Docking Software: Use a docking program such as ArgusLab or AutoDock Vina.

Define Binding Site: Define the docking grid box to encompass the sialic acid binding site on

the globular head of the HA protein. A typical grid size might be 25 x 25 x 25 Å.

Docking Simulation:

Perform the docking simulation, treating the ligand (Aureonitol) as flexible and the protein

(HA) as rigid.

Generate a set number of binding poses (e.g., 150).

Repeat the docking run multiple times to ensure convergence and identify the most

favorable poses.

Analysis:

Analyze the results to identify the lowest energy binding poses.
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Use visualization software (e.g., PoseView, PyMOL) to examine the interactions, such as

hydrogen bonds and hydrophobic interactions, between Aureonitol and the amino acid

residues in the HA binding pocket (e.g., Tyr98, His183, Glu190).

Conclusion
Aureonitol is a promising antiviral compound with a well-defined chemical structure and a

clear mechanism of action against influenza viruses. Its ability to inhibit viral entry by targeting

the highly conserved hemagglutinin protein makes it an attractive candidate for further drug

development, particularly in the context of emerging resistance to existing antiviral drugs. The

high selectivity index indicates a favorable safety profile for in vitro applications. The detailed

protocols provided herein serve as a foundation for researchers aiming to further investigate

Aureonitol and its analogues as potential anti-influenza therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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